

An In-Depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-methyl-1-phenyl-1*H*-1,2,3-triazole-4-carboxylic acid

Cat. No.: B183158

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,3,4-Trimethoxybenzaldehyde (CAS No: 2103-57-3), a pivotal intermediate in modern medicinal chemistry. While the initial query referenced CAS 20725-32-0, that number corresponds to **5-methyl-1-phenyl-1*H*-1,2,3-triazole-4-carboxylic acid**, a compound with limited publicly available data for an in-depth guide. The extensive documentation available for 2,3,4-Trimethoxybenzaldehyde, particularly its role as a precursor to the anti-anginal drug Trimetazidine, suggests it is the likely compound of interest for an audience in drug development.[\[1\]](#)[\[2\]](#)

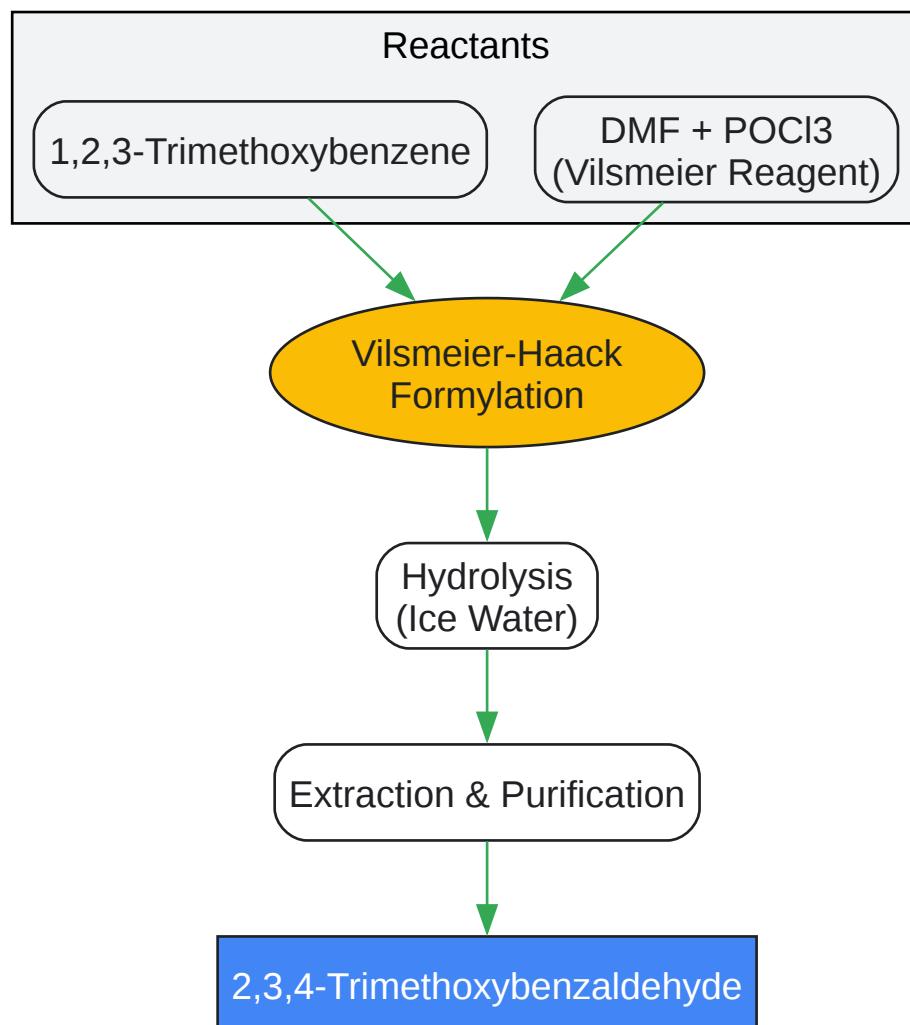
Core Physical and Chemical Properties

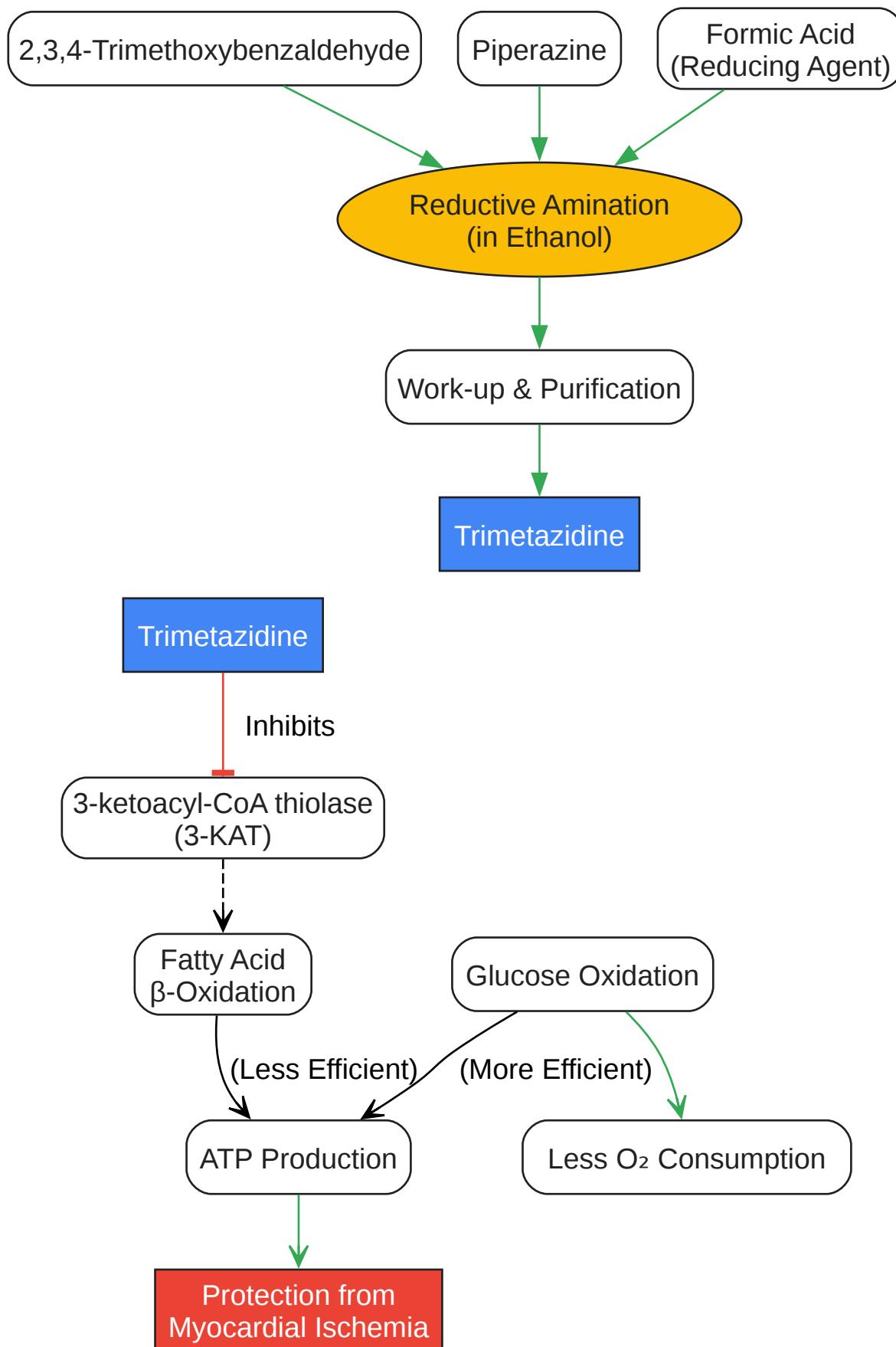
2,3,4-Trimethoxybenzaldehyde is a white to pale yellow crystalline powder.[\[3\]](#)[\[4\]](#) Its molecular structure consists of a benzaldehyde ring substituted with three methoxy groups at the 2, 3, and 4 positions, which imparts unique reactivity and solubility characteristics.[\[5\]](#)

Table 1: Physicochemical Data for 2,3,4-Trimethoxybenzaldehyde

Property	Value
Molecular Formula	C ₁₀ H ₁₂ O ₄ [6] [7] [8]
Molecular Weight	196.20 g/mol [6] [7] [8]
Melting Point	38-40 °C [3] [6]
Boiling Point	168-170 °C @ 12 mmHg [3]
Density	1.1 ± 0.1 g/cm ³ [6]
Flash Point	113 °C (closed cup)
Refractive Index	n _{20/D} 1.5547 (lit.) [3]
LogP	1.47 [6]
IUPAC Name	2,3,4-trimethoxybenzaldehyde [7]
SMILES	COC1=C(C(=C(C=C1)C=O)OC)OC [7]
InChIKey	UCTUXUGXIFRVGX-UHFFFAOYSA-N [7]

Experimental Protocols


Synthesis of 2,3,4-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction


A prevalent method for synthesizing 2,3,4-Trimethoxybenzaldehyde is the formylation of 1,2,3-trimethoxybenzene.[\[3\]](#)

Methodology:

- Reaction Setup: 1,2,3-trimethoxybenzene is dissolved in an excess of dimethylformamide (DMF).
- Reagent Addition: Phosphorus oxychloride (POCl₃) is added dropwise to the solution while maintaining the temperature at 20-25°C.
- Heating: The reaction mixture is subsequently heated to 70-85°C and stirred for several hours to ensure the completion of the formylation.[\[9\]](#)

- Quenching: Upon completion, the reaction mixture is cooled and then carefully poured into ice water to hydrolyze the intermediate iminium salt.[9]
- Isolation and Purification: The product is extracted from the aqueous layer using an organic solvent such as toluene. The organic extract is washed with an aqueous alkali solution and then with a saturated sodium chloride solution.[9] The final product is obtained after solvent evaporation and can be further purified by vacuum distillation or crystallization.[9]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,3,4-Trimethoxybenzaldehyde | 2103-57-3 [chemicalbook.com]
- 4. 2,3,4-Trimethoxybenzaldehyde, 99% 2103-57-3 India [ottokemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,3,4-Trimethoxybenzaldehyde | CAS#:2103-57-3 | Chemsoc [chemsoc.com]
- 7. 2,3,4-Trimethoxybenzaldehyde | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3,4-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183158#cas-20725-32-0-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com